molecular formula C9H10O3 B1316228 2-Ethyl-3-hydroxybenzoic acid CAS No. 168899-32-9

2-Ethyl-3-hydroxybenzoic acid

Cat. No.: B1316228
CAS No.: 168899-32-9
M. Wt: 166.17 g/mol
InChI Key: RCGJBBOBRZDMTL-UHFFFAOYSA-N
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Description

2-Ethyl-3-hydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of an ethyl group at the second position and a hydroxyl group at the third position on the benzene ring

Scientific Research Applications

2-Ethyl-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its potential skin-soothing properties.

Mechanism of Action

Target of Action

2-Ethyl-3-hydroxybenzoic acid, a derivative of hydroxybenzoic acids, is likely to share similar targets with its parent compounds. Hydroxybenzoic acids, including salicylic acid and p-hydroxybenzoic acid, are known to have a wide range of targets due to their anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities . .

Mode of Action

For instance, salicylic acid, a type of hydroxybenzoic acid, irreversibly inhibits COX-1 and COX-2 to decrease the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . This results in analgesic and anti-inflammatory activity. It’s plausible that this compound may exhibit similar interactions with its targets.

Biochemical Pathways

They are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits . The biosynthesis of hydroxybenzoic acids derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways .

Pharmacokinetics

A study on p-hydroxybenzoic acid (p-hba) and sodium p-hydroxybenzoate (s-hba) showed that these compounds were quickly absorbed and eliminated in mice and cynomolgus monkeys after oral administration . They were widely distributed in mice tissues, with the highest concentration in kidney and liver . It’s plausible that this compound may have similar ADME properties.

Result of Action

Hydroxybenzoic acids are known to have various health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities . These effects are likely due to their interaction with various cellular targets and pathways.

Action Environment

It’s known that the suzuki–miyaura coupling reaction, which is used to synthesize organoboron reagents like hydroxybenzoic acids, is influenced by the reaction conditions . Therefore, it’s plausible that environmental factors could influence the action and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-3-hydroxybenzoic acid typically involves the alkylation of 3-hydroxybenzoic acid. One common method is the Friedel-Crafts alkylation, where 3-hydroxybenzoic acid reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2-ethyl-3-ketobenzoic acid or 2-ethyl-3-carboxybenzoic acid.

    Reduction: Formation of 2-ethyl-3-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the substituent used.

Comparison with Similar Compounds

    Salicylic Acid: Similar structure but with a hydroxyl group at the second position instead of the third.

    p-Hydroxybenzoic Acid: Hydroxyl group at the para position relative to the carboxyl group.

    Protocatechuic Acid: Contains two hydroxyl groups at the third and fourth positions.

Uniqueness: 2-Ethyl-3-hydroxybenzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

2-ethyl-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGJBBOBRZDMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578992
Record name 2-Ethyl-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168899-32-9
Record name 2-Ethyl-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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